2-(5-Bromothiophen-2-yl)acetaldehyde

Catalog No.
S14152396
CAS No.
M.F
C6H5BrOS
M. Wt
205.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Bromothiophen-2-yl)acetaldehyde

Product Name

2-(5-Bromothiophen-2-yl)acetaldehyde

IUPAC Name

2-(5-bromothiophen-2-yl)acetaldehyde

Molecular Formula

C6H5BrOS

Molecular Weight

205.07 g/mol

InChI

InChI=1S/C6H5BrOS/c7-6-2-1-5(9-6)3-4-8/h1-2,4H,3H2

InChI Key

GGTKHMOWCPIXPP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CC=O

2-(5-Bromothiophen-2-yl)acetaldehyde is an organic compound characterized by the presence of a brominated thiophene ring attached to an acetaldehyde functional group. The molecular formula for this compound is C9_9H8_8BrOS, and it features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. The bromine atom is located at the 5-position of the thiophene ring, while the acetaldehyde group is attached to the 2-position. This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features and potential biological activities.

Typical of aldehydes and heterocyclic compounds. Some notable reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the acetaldehyde group can undergo nucleophilic addition with various nucleophiles such as alcohols or amines, leading to the formation of hemiacetals or imines.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles, forming more complex structures through imine or enamine formation.

Research into the biological activity of 2-(5-Bromothiophen-2-yl)acetaldehyde indicates potential pharmacological properties. Thiophene derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity: Compounds containing thiophene rings often exhibit significant antimicrobial properties against various bacteria and fungi.
  • Anti-inflammatory Effects: Some studies suggest that brominated thiophenes may have anti-inflammatory effects, which could make them candidates for therapeutic applications.
  • Cytotoxicity: Preliminary investigations may reveal cytotoxic effects against certain cancer cell lines, highlighting their potential in cancer therapy.

The synthesis of 2-(5-Bromothiophen-2-yl)acetaldehyde can be achieved through several methods:

  • Bromination of Thiophene: Starting from thiophene, bromination can be performed using bromine in the presence of a solvent like carbon tetrachloride to introduce the bromine atom at the 5-position.
  • Formylation Reaction: Following bromination, the introduction of the acetaldehyde group can be accomplished via formylation using reagents such as paraformaldehyde in a suitable solvent under acidic conditions.
  • Direct Acylation: Another method involves acylating a bromo-thiophene derivative with acetyl chloride followed by hydrolysis to yield the desired aldehyde.

2-(5-Bromothiophen-2-yl)acetaldehyde has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2-(5-Bromothiophen-2-yl)acetaldehyde focus on its binding affinity and reactivity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: This computational technique helps predict how the compound interacts with specific proteins or enzymes, providing insights into its potential therapeutic mechanisms.
  • In Vitro Assays: Laboratory tests assess its effects on cell viability, proliferation, and apoptosis in various cell lines.

Several compounds share structural similarities with 2-(5-Bromothiophen-2-yl)acetaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-BromothiopheneBromine at 5-position without aldehyde functionalityPrimarily used in materials science
2-ThiophenecarboxaldehydeThiophene ring with carboxaldehyde groupExhibits different reactivity due to carboxylic acid
3-(Bromomethyl)thiopheneBromomethyl substitution on thiopheneUsed mainly in synthetic organic chemistry

The uniqueness of 2-(5-Bromothiophen-2-yl)acetaldehyde lies in its combination of a reactive aldehyde group and a brominated thiophene structure, which enhances its potential biological activity compared to other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

203.92445 g/mol

Monoisotopic Mass

203.92445 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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